molecular formula C13H9BrF2 B1581514 1,1'-(Bromomethylene)bis(4-fluorobenzene) CAS No. 345-90-4

1,1'-(Bromomethylene)bis(4-fluorobenzene)

Cat. No.: B1581514
CAS No.: 345-90-4
M. Wt: 283.11 g/mol
InChI Key: HXDAZUSPEXGQSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Bromomethylene)bis(4-fluorobenzene) can be synthesized through the bromination of 4,4’-difluorobenzhydryl bromide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as chloroform or acetonitrile . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.

Industrial Production Methods

In industrial settings, the production of 1,1’-(Bromomethylene)bis(4-fluorobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Bromomethylene)bis(4-fluorobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromomethylene group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromomethylene group can be reduced to a methylene group (-CH2-) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 1,1’-(Hydroxymethylene)bis(4-fluorobenzene).

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,1’-(Methylene)bis(4-fluorobenzene).

Scientific Research Applications

1,1’-(Bromomethylene)bis(4-fluorobenzene) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(Bromomethylene)bis(4-fluorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The bromomethylene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug design .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler analog with a single bromine and fluorine substitution on a benzene ring.

    4,4’-Difluorobenzhydryl Bromide: A precursor in the synthesis of 1,1’-(Bromomethylene)bis(4-fluorobenzene) with similar structural features.

Uniqueness

1,1’-(Bromomethylene)bis(4-fluorobenzene) is unique due to the presence of two 4-fluorobenzene rings linked by a bromomethylene group. This structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDAZUSPEXGQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188061
Record name 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-90-4
Record name 1,1′-(Bromomethylene)bis[4-fluorobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(bromomethylene)bis(4-fluorobenzene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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